![molecular formula C26H28ClN5O4S B2849804 N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1093809-24-5](/img/structure/B2849804.png)

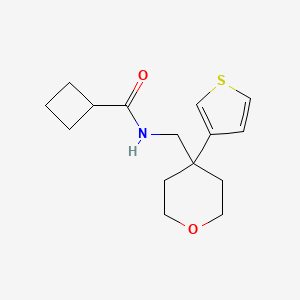

N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

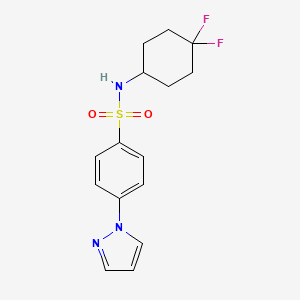

N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C26H28ClN5O4S and its molecular weight is 542.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Biological Properties

Research on compounds structurally related to N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide has primarily focused on their synthesis, biological properties, and potential pharmacological applications. A notable aspect of this research is the exploration of quinazoline derivatives, which exhibit a range of biological activities. For instance, Markosyan et al. (2008) investigated the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, highlighting their inhibitory effects on brain monoamine oxidase (MAO) activity and moderate therapeutic effects against certain types of mouse tumors Markosyan et al., 2008.

Antiprotozoal Activity

The synthesis of novel benzimidazole derivatives, such as those related to the structure of interest, has shown promising antiprotozoal activities. Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, revealing that these compounds have potent inhibitory activities, sometimes even surpassing that of metronidazole, a commonly used antiprotozoal drug Pérez‐Villanueva et al., 2013.

Antitumor Activities

The exploration of quinazoline derivatives for their antitumor activities has been a significant focus. Chandregowda et al. (2009) designed and synthesized a series of 4-anilinoquinazoline derivatives, evaluating their cytotoxic effects on various carcinoma cell lines. Some of these compounds exhibited potent activities, suggesting their potential as therapeutic agents against specific cancers Chandregowda et al., 2009.

Oxidative Desulfurization Applications

In the context of chemical applications beyond biological activity, Zhang et al. (2011) investigated the use of a hybrid material for oxidative desulfurization, highlighting the potential of similar chemical structures in environmental remediation processes. Their research demonstrated the effectiveness of this approach in removing sulfur from diesel, showcasing the versatile applications of such compounds Zhang et al., 2011.

Anti-Inflammatory and Analgesic Activities

Compounds with structural similarities to this compound have been assessed for their potential anti-inflammatory and analgesic activities. Alagarsamy et al. (2011) synthesized a series of quinazolin-4(3H)-ones and evaluated their effects, identifying compounds with significant analgesic and anti-inflammatory properties, which could serve as a basis for developing new therapeutic agents Alagarsamy et al., 2011.

特性

IUPAC Name |

N-butyl-3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN5O4S/c1-3-4-13-28-22(33)12-10-19-25(35)32-24(30-19)17-7-5-6-8-18(17)31-26(32)37-15-23(34)29-20-14-16(27)9-11-21(20)36-2/h5-9,11,14,19H,3-4,10,12-13,15H2,1-2H3,(H,28,33)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJGJJQOBRGRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2849728.png)

![N-(2-cyanophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2849735.png)

![N-[(2-Chlorophenyl)methyl]-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2849738.png)